molecular formula C11H16N2O3S B14847658 2-Cyclopropoxy-6-(dimethylamino)benzenesulfonamide

2-Cyclopropoxy-6-(dimethylamino)benzenesulfonamide

Katalognummer: B14847658
Molekulargewicht: 256.32 g/mol
InChI-Schlüssel: SCZSHJRBRFSZOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclopropoxy-6-(dimethylamino)benzenesulfonamide is a chemical compound with the molecular formula C11H16N2O3S and a molecular weight of 256.32 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group and a dimethylamino group attached to a benzenesulfonamide core.

Vorbereitungsmethoden

The synthesis of 2-Cyclopropoxy-6-(dimethylamino)benzenesulfonamide involves several steps. One common method includes the reaction of a suitable benzenesulfonamide precursor with cyclopropyl alcohol and dimethylamine under specific reaction conditions. The reaction typically requires the use of a catalyst and controlled temperature to ensure the desired product is obtained with high purity .

Analyse Chemischer Reaktionen

2-Cyclopropoxy-6-(dimethylamino)benzenesulfonamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-Cyclopropoxy-6-(dimethylamino)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Cyclopropoxy-6-(dimethylamino)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

2-Cyclopropoxy-6-(dimethylamino)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:

These compounds share a common sulfonamide group but differ in their additional functional groups, leading to variations in their chemical properties and biological activities.

Eigenschaften

Molekularformel

C11H16N2O3S

Molekulargewicht

256.32 g/mol

IUPAC-Name

2-cyclopropyloxy-6-(dimethylamino)benzenesulfonamide

InChI

InChI=1S/C11H16N2O3S/c1-13(2)9-4-3-5-10(16-8-6-7-8)11(9)17(12,14)15/h3-5,8H,6-7H2,1-2H3,(H2,12,14,15)

InChI-Schlüssel

SCZSHJRBRFSZOO-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=C(C(=CC=C1)OC2CC2)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.